![molecular formula C20H16ClNO4S B2984021 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 733762-51-1](/img/structure/B2984021.png)
3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid” is a chemical compound with the CAS Number: 733762-51-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H16ClNO4S . The Inchi Code is 1S/C20H16ClNO4S/c22-18-10-9-15(20(27)28)11-19(18)31(29,30)26(13-14-5-2-1-3-6-14)17-8-4-7-16(12-17)21/h1-12H,13H2,(H,27,28) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The molecular weight is 401.86 .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Properties
One notable application of 3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid is its role in inhibiting carbonic anhydrase (CA), a metalloenzyme crucial in various physiological processes. Research has shown that certain diuretics with primary sulfamoyl moieties, akin to the functional group in this compound, act as zinc-binding groups that inhibit CA isoforms involved in conditions like obesity, cancer, epilepsy, and hypertension. This inhibition can lead to therapeutic benefits such as lower blood pressure and organ-protective activity, highlighting the compound's potential in managing cardiovascular diseases and obesity (Carta & Supuran, 2013).
Environmental Applications
Sulfamic acid, structurally related to sulfamoyl derivatives like this compound, serves as an environmentally friendly electrolyte for industrial cleaning and corrosion inhibition. Its effectiveness in removing rusts and lime scales from metal surfaces, coupled with its lower toxicity compared to traditional hydrochloric and sulfuric acid-based electrolytes, illustrates the environmental significance of related sulfamoyl-containing compounds. The use of organic compounds based corrosion inhibitors in sulfamic acid solutions demonstrates the potential of such chemical frameworks in enhancing environmental safety and sustainability (Verma & Quraishi, 2022).
Pharmacological Potential
The pharmacological potential of sulfonamide compounds, including those related to this compound, extends to various therapeutic areas. Sulfonamides have been utilized as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. This reflects the broad applicability of the sulfonamide class in developing drugs for a wide range of conditions, including cancer, glaucoma, inflammation, and dandruff, showcasing the versatility and enduring relevance of these compounds in pharmacology (Gulcin & Taslimi, 2018).
Environmental Persistence and Toxicology
Research on the environmental fate and toxicology of perfluorinated acids and their derivatives, including substances structurally related to this compound, indicates concerns over their persistence, bioaccumulation, and potential toxicity. Studies suggest the need for further evaluation of the environmental and health impacts of such compounds, underscoring the importance of understanding the ecological risks associated with their widespread use and persistence in the environment (Liu & Avendaño, 2013).
Propriétés
IUPAC Name |
3-[benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-18-12-11-16(20(23)24)13-19(18)27(25,26)22(17-9-5-2-6-10-17)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPOVVBXTNJMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
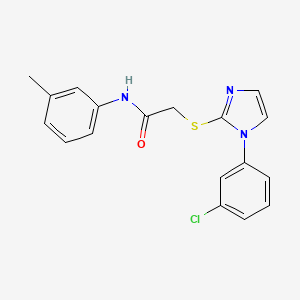
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)
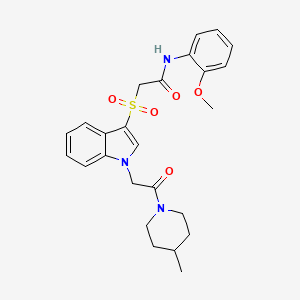
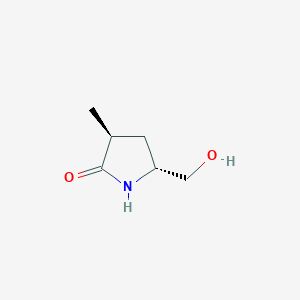
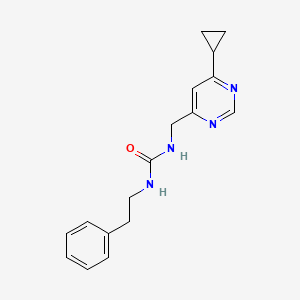
![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)
![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)
![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)
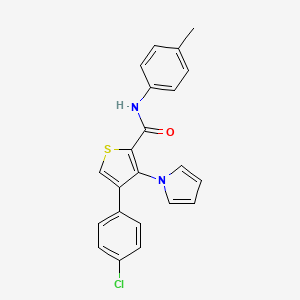

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)
![N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)
